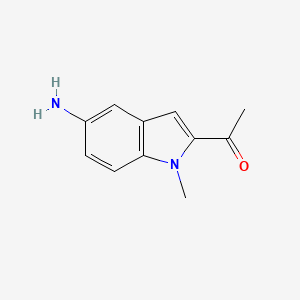

1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(5-amino-1-methylindol-2-yl)ethanone |

InChI |

InChI=1S/C11H12N2O/c1-7(14)11-6-8-5-9(12)3-4-10(8)13(11)2/h3-6H,12H2,1-2H3 |

InChI Key |

QNEDDDPIYKYABS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(N1C)C=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 5 Amino 1 Methyl 1h Indol 2 Yl Ethanone

Foundation of Retrosynthetic Analysis for the Indole-2-yl Ethanone (B97240) Framework

Retrosynthetic analysis of 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone reveals that the core indole (B1671886) structure is the primary strategic bond for disconnection. The most logical approach involves the well-established Fischer indole synthesis. researchgate.netresearchgate.net This powerful reaction constructs the indole ring from a phenylhydrazine (B124118) and a carbonyl compound.

For the target molecule, the key disconnection is at the C2-C3 and N1-C7a bonds of the indole ring. This leads to two primary building blocks: N-methyl-4-nitrophenylhydrazine and a suitable four-carbon carbonyl compound, such as 2,3-butanedione (B143835). The amino group at the 5-position is retrosynthetically derived from a nitro group, which is a common and effective strategy in organic synthesis. The nitro group serves as a stable precursor that can be reliably reduced to the desired amine in a later step. The acetyl group at the 2-position and the methyl group on the indole nitrogen are incorporated into the initial starting materials.

An alternative, though often less direct, retrosynthetic approach is the Bischler-Mohlau indole synthesis. This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) derivative. However, the Fischer indole synthesis is generally more widely applicable and often provides better control over regioselectivity for this type of substitution pattern.

Multi-Step Conventional Synthetic Approaches

A common and effective conventional route to this compound involves a multi-step sequence starting from readily available precursors. This approach typically involves the formation of the indole ring with a nitro group at the 5-position, followed by the reduction of the nitro group to the corresponding amine.

Strategic Selection of Starting Materials and Reagents

The synthesis commences with the preparation of the key intermediate, 1-(1-methyl-5-nitro-1H-indol-2-yl)ethanone. This is achieved through the Fischer indole synthesis by reacting N-methyl-4-nitrophenylhydrazine with 2,3-butanedione. researchgate.net N-methyl-4-nitrophenylhydrazine can be synthesized from 4-nitroaniline (B120555) through diazotization followed by reduction.

The subsequent and final step is the reduction of the nitro group of 1-(1-methyl-5-nitro-1H-indol-2-yl)ethanone to yield the target compound. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a highly effective and clean method. Other reducing systems such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be utilized.

Optimization of Reaction Conditions and Yields

For the Fischer indole synthesis step, the reaction is typically carried out in an acidic medium. A range of acids, including polyphosphoric acid, sulfuric acid, or acetic acid, can be used to catalyze the cyclization. The reaction temperature and time are crucial parameters that need to be optimized to maximize the yield of the desired 2-acetyl-1-methyl-5-nitroindole and minimize the formation of side products.

In the reduction step, the choice of catalyst, solvent, hydrogen pressure, and reaction temperature are critical for achieving a high yield of the final aminoindole. For instance, when using Pd/C, solvents such as ethanol (B145695) or ethyl acetate (B1210297) are commonly employed. The reaction is typically run at room temperature and moderate hydrogen pressure until the starting nitro compound is fully consumed. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-methyl-4-nitrophenylhydrazine, 2,3-butanedione | Polyphosphoric Acid | - | 80-100 | 2-4 | 60-70 |

| 2 | 1-(1-methyl-5-nitro-1H-indol-2-yl)ethanone | Pd/C, H₂ | Ethanol | 25 | 4-6 | 85-95 |

Innovations in Green Chemical Synthesis

In recent years, the development of more environmentally benign synthetic methods has become a major focus in chemical research. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for large quantities of organic solvents, which are often flammable, toxic, and difficult to dispose of. For the synthesis of this compound, a solvent-free approach could be applied to the reduction of the nitro intermediate. Mechanochemical methods, such as ball milling, in the presence of a solid reducing agent and a catalyst, can facilitate the reduction of the nitro group to an amine with minimal or no solvent. For example, the reduction of nitro compounds has been achieved using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) under solvent-free conditions.

| Step | Reactants | Reagents/Catalyst | Conditions | Time (min) | Yield (%) |

| Reduction | 1-(1-methyl-5-nitro-1H-indol-2-yl)ethanone | Hydrazine hydrate/Alumina | Solvent-free, Grinding | 10-20 | ~90 |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The Fischer indole synthesis is particularly amenable to microwave irradiation. The reaction of N-methyl-4-nitrophenylhydrazine and 2,3-butanedione can be carried out in a microwave reactor, significantly reducing the reaction time from hours to minutes. researchgate.net Similarly, the catalytic reduction of the nitro group can also be expedited using microwave heating in the presence of a suitable catalyst and a hydrogen donor like ammonium (B1175870) formate.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Fischer Indole Synthesis | N-methyl-4-nitrophenylhydrazine, 2,3-butanedione | Acetic Acid | Ethanol | 120 | 10-15 | 75-85 |

| Reduction | 1-(1-methyl-5-nitro-1H-indol-2-yl)ethanone | Pd/C, Ammonium Formate | Methanol | 80 | 5-10 | >90 |

Catalytic Transformations Utilizing Advanced Catalysts

The synthesis of polysubstituted indoles such as this compound often relies on multi-step sequences. However, the development of advanced catalytic systems offers more direct and efficient routes for the functionalization of the indole core. Transition-metal catalysis, in particular, has been pivotal in achieving regioselective C-H bond functionalization, allowing for the introduction of key substituents onto the indole ring. organic-chemistry.org

While a single catalytic step to produce the target compound is not commonly documented, several catalytic strategies can be envisaged for the synthesis of its precursors. For instance, the introduction of the C5-amino group is a critical step. Modern catalytic methods, including palladium- and copper-catalyzed amination reactions, are employed for this purpose. Visible-light-promoted reactions have also emerged as a powerful tool for the direct C-H amidation of heteroarenes, offering a metal-free alternative. organic-chemistry.org

A significant challenge in indole chemistry has been the selective functionalization of the C5 position due to its relatively low reactivity. sciencedaily.com Recent breakthroughs, however, have demonstrated the utility of copper-based catalysts for direct and selective C5-alkylation of indoles. sciencedaily.com Although this specific reaction introduces an alkyl group rather than an amino group, it highlights the potential of using inexpensive and abundant metals to activate previously inaccessible positions on the indole ring. This advancement opens avenues for developing analogous catalytic systems for C5-amination.

The table below summarizes various advanced catalyst systems that are relevant to the functionalization of the indole scaffold.

| Catalyst System | Transformation | Application to Indole Synthesis | Reference |

| Palladium/Norbornene | C-H Alkylation | Regioselective alkylation at the C2 position. | organic-chemistry.org |

| Copper(I) Chloride | Electrophilic Amination | C-H amination of heteroarenes with O-benzoyl hydroxylamines. | organic-chemistry.org |

| Copper/Silver Salts | C-H Alkylation | Selective functionalization at the challenging C5 position. | sciencedaily.com |

| Iridium Complexes | C-H/N-H Alkylation | Regio-selective C3 and N1 alkylation of indolines/indoles. | organic-chemistry.org |

| Photoredox Catalysis | C-H Amidation | Metal-free, visible-light-promoted direct amidation of heteroarenes. | organic-chemistry.org |

Synthesis of Structurally Modified Analogs of this compound

The generation of structurally diverse analogs of a lead compound is fundamental to drug discovery. For this compound, structural modifications can be explored at three key positions: the N1-position of the indole core, the C5-amino group and other ring sites, and the C2-ethanone moiety.

Systematic Exploration of N1-Substitutions on the Indole Core

The N1-methyl group plays a significant role in modulating the electronic properties and metabolic stability of the indole ring. Replacing this group with other substituents is a common strategy for analog synthesis. Standard synthetic methods for N-alkylation or N-arylation can be employed, although care must be taken to avoid competitive alkylation at the electron-rich C3 position. organic-chemistry.org

Recent studies on the functionalization of complex indole systems have shown that the nature of the N1-substituent can be readily varied. For example, in a λ3-iodane-mediated cross-nucleophile coupling cascade, replacing the N1-methyl group with larger alkyl groups like ethyl or benzyl (B1604629) afforded the desired products in comparable yields, demonstrating the synthetic feasibility of exploring N1-substitutions. acs.orgacs.org This tolerance allows for the introduction of a wide range of functionalities to probe structure-activity relationships.

The following table presents data on the impact of N1-substitution on the yield of a complex indole transformation.

| N1-Substituent | Product | Yield (%) |

| Methyl | 1p | 75 |

| Ethyl | 1p | 75 |

| Benzyl | 1q | 78 |

| Data sourced from a study on λ3-iodane-mediated coupling cascades. acs.orgacs.org |

Investigation of Substituent Effects at the C5-Amino Position and Other Indole Ring Sites

The electronic nature of substituents on the benzene (B151609) portion of the indole ring can significantly influence reaction outcomes and biological activity. The C5-amino group is a key feature of the target molecule, and its modification or replacement provides a direct route to new analogs.

Synthetic routes often begin with a C5-nitroindole precursor, which can be catalytically reduced to the corresponding C5-aminoindole in the later stages of a synthesis. The tolerance of various synthetic methodologies for a C5-nitro group has been demonstrated in the preparation of 2-aryl-5-nitro-1H-indoles. nih.gov Furthermore, once the C5-amino group is installed, it can be further derivatized. For instance, a series of N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid has been synthesized by modifying the 5-amino group, showcasing this position as a handle for diversification. researchgate.net

The electronic properties of C5-substituents have a pronounced effect on the reactivity of the indole ring. Studies have shown that electron-donating groups (such as methoxy) at the C5 position enhance the efficiency of certain transformations, while electron-withdrawing groups (like fluoro or chloro) can diminish reaction yields. acs.org

The table below illustrates the effect of different C5-substituents on reaction yields in an indole functionalization reaction.

| C5-Substituent | Product | Yield (%) |

| Methoxy (donating) | 1c | 83 |

| Fluoro (withdrawing) | 1d | 68 |

| Chloro (withdrawing) | 1e | 77 |

| Data sourced from a study on λ3-iodane-mediated coupling cascades. acs.org |

Derivatization of the Ethanone Moiety for Structural Diversity

The ethanone group at the C2 position is a versatile functional handle for creating a wide array of structural analogs. Standard ketone chemistry can be applied to this moiety to introduce significant structural changes.

One common transformation is the reductive deoxygenation of the acetyl group to an ethyl group. This can be achieved using reagents like sodium borohydride (B1222165) in trifluoroacetic acid, a sequence that has been successfully applied in the synthesis of 5-alkyl-1-(phenylsulfonyl)indoles from their 5-acyl precursors. researchgate.net

Furthermore, the carbonyl group can undergo condensation reactions with various nucleophiles. For example, the reaction of an acetyl group on a tetrahydrocarbazole scaffold with compounds like thiourea (B124793) or semicarbazide (B1199961) leads to the formation of the corresponding imino derivatives. mdpi.com Other potential modifications include reduction to a secondary alcohol, conversion to oximes and hydrazones, or use in aldol (B89426) or Wittig-type reactions to extend the carbon chain. These transformations allow for the introduction of new functional groups and the exploration of a broader chemical space.

The following table provides examples of potential derivatizations of a C2-ethanone group on an indole core.

| Reagent(s) | Transformation | Product Type |

| NaBH₄ / TFA | Reductive Deoxygenation | C2-Ethylindole |

| NaBH₄ | Reduction | C2-(1-Hydroxyethyl)indole |

| H₂N-R (e.g., Thiourea) | Condensation | C2-(Iminoethyl)indole |

| H₂NNH-R | Condensation | C2-Hydrazone Derivative |

Advanced Spectroscopic and Structural Characterization Techniques for 1 5 Amino 1 Methyl 1h Indol 2 Yl Ethanone

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum would be expected to reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity).

Expected ¹H NMR Data Interpretation:

Aromatic Protons: Signals corresponding to the protons on the indole (B1671886) ring would typically appear in the downfield region (approximately 6.5-7.5 ppm). The substitution pattern would dictate their specific shifts and coupling constants (J).

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the indole nitrogen would likely be observed, typically in the range of 3.5-4.0 ppm.

Acetyl Protons: A sharp singlet for the three protons of the acetyl group would be expected further upfield, generally between 2.0-2.5 ppm.

Amino Protons: A broad singlet corresponding to the two protons of the amino group would be anticipated, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of different carbon environments within the molecule.

Expected ¹³C NMR Data Interpretation:

Carbonyl Carbon: The carbon of the acetyl group's carbonyl function would be the most downfield signal, typically appearing in the range of 190-200 ppm.

Indole Carbons: The carbon atoms of the indole ring would resonate in the aromatic region (approximately 100-140 ppm). The specific shifts would be influenced by the electron-donating amino group and the electron-withdrawing acetyl group.

N-Methyl Carbon: The carbon of the N-methyl group would be expected in the upfield region, typically around 30-35 ppm.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group would also appear in the upfield region, generally between 20-30 ppm.

A hypothetical data table for ¹H and ¹³C NMR is presented below to illustrate the expected format.

Interactive Data Table: Hypothetical NMR Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3 | s | 1H | Indole H-3 | |

| H-4 | d | 1H | Indole H-4 | |

| H-6 | dd | 1H | Indole H-6 | |

| H-7 | d | 1H | Indole H-7 | |

| NH₂ | br s | 2H | Amino group | |

| N-CH₃ | s | 3H | N-methyl group | |

| COCH₃ | s | 3H | Acetyl group | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C=O | Carbonyl | |||

| C-2 | Indole C-2 | |||

| C-3 | Indole C-3 | |||

| C-3a | Indole C-3a | |||

| C-4 | Indole C-4 | |||

| C-5 | Indole C-5 | |||

| C-6 | Indole C-6 | |||

| C-7 | Indole C-7 | |||

| C-7a | Indole C-7a | |||

| N-CH₃ | N-methyl |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure of the molecule.

Functional Group Identification via Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data Interpretation:

N-H Stretching: The amino group would be expected to show one or two sharp to medium absorption bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the ketone would be a key feature, typically appearing around 1650-1680 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-N Stretching: This vibration would likely appear in the 1250-1350 cm⁻¹ region.

Interactive Data Table: Hypothetical FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3300 | Medium, Sharp | N-H stretch (Amino) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1670 | Strong, Sharp | C=O stretch (Ketone) |

| 1600-1450 | Medium | Aromatic C=C stretch |

Determination of Molecular Mass and Fragmentation Patterns using Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone (C₁₁H₁₂N₂O), the expected exact mass would be calculated and compared to the experimentally observed mass. A close match (typically within 5 ppm) would confirm the elemental composition.

Expected HR-MS Data:

The calculated monoisotopic mass for [M+H]⁺ (C₁₁H₁₃N₂O⁺) would be determined.

The experimentally measured m/z value would be reported.

The difference between the calculated and observed mass would be calculated in ppm.

Verification of Compound Purity and Composition by Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated percentages for the proposed molecular formula.

Expected Elemental Analysis Data:

Calculated for C₁₁H₁₂N₂O: C, 70.19%; H, 6.43%; N, 14.88%.

Found: The experimentally determined percentages for C, H, and N would be reported. A close agreement between the calculated and found values (typically within ±0.4%) would provide strong evidence for the purity and the proposed molecular formula of the compound.

Crystallographic Analysis for Three-Dimensional Structural Insights

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its three-dimensional structure based on experimental crystallographic findings cannot be provided at this time.

The determination of a crystal structure through techniques such as X-ray crystallography is a fundamental step in unequivocally establishing the three-dimensional arrangement of atoms and molecules in a solid state. This experimental method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical and physical properties.

While crystallographic data for structurally related indole derivatives exist, direct extrapolation of these findings to this compound would be speculative. The specific substitution pattern on the indole ring, including the amino group at the 5-position, the methyl group at the 1-position, and the ethanone (B97240) group at the 2-position, will uniquely influence the crystal packing and molecular conformation.

Future crystallographic studies on this compound would be necessary to provide the definitive data required for a thorough structural elucidation. Such an analysis would involve the growth of a suitable single crystal, followed by its analysis using an X-ray diffractometer. The resulting data would allow for the creation of a detailed three-dimensional model of the molecule, from which precise geometric parameters could be extracted and analyzed.

Computational and Theoretical Investigations of 1 5 Amino 1 Methyl 1h Indol 2 Yl Ethanone and Indole Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For complex heterocyclic systems like indole (B1671886) derivatives, these computational approaches can predict geometric parameters, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, simplifying the calculations significantly. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31G or 6-311+G(d,p)), are routinely used to investigate the ground state properties of indole derivatives, offering reliable predictions of their geometries and electronic characteristics. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone, the core indole ring is known to be planar. wikipedia.org However, the substituents—a methyl group at position 1, an amino group at position 5, and an ethanone (B97240) (acetyl) group at position 2—introduce degrees of freedom.

A conformational analysis would systematically rotate the bonds connecting the substituents to the indole ring to locate the global energy minimum. The orientation of the acetyl group relative to the indole plane is particularly important, as it influences steric interactions and electronic conjugation. Geometry optimization calculations using DFT would then refine the bond lengths, bond angles, and dihedral angles of the lowest-energy conformer. This process yields the equilibrium structure, which serves as the foundation for all subsequent property calculations. For similar indole systems, DFT has proven effective in determining these structural parameters. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring and the electron-donating amino group. The LUMO, conversely, would likely be concentrated on the indole ring and the electron-withdrawing acetyl group. The presence of the amino group should raise the HOMO energy, while the acetyl group should lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to unsubstituted indole. This reduced gap suggests that the molecule would be more reactive and susceptible to electronic transitions. DFT calculations are highly effective for visualizing the spatial distribution of these orbitals and quantifying their energy levels. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole (Reference) | -5.50 | -0.25 | 5.25 |

| This compound (Predicted) | -5.15 | -1.10 | 4.05 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential would be concentrated around the hydrogen atoms of the amino group. Such maps provide a clear, intuitive picture of the molecule's charge distribution and its potential interaction with other molecules or biological targets. rsc.org

While DFT is highly efficient, ab initio (from first principles) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy for calculating electronic properties, albeit at a greater computational expense. These methods are based on solving the Schrödinger equation without relying on empirical parameters, providing a more rigorous description of electron correlation. For indole and its derivatives, ab initio calculations can be used to refine energies, study excited states, and validate the results obtained from DFT methods, ensuring a comprehensive and highly accurate understanding of the molecule's electronic behavior.

Density Functional Theory (DFT) for Ground State Properties

Simulations of Molecular Dynamics for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model a molecule in the gas phase at absolute zero, Molecular Dynamics (MD) simulations provide a way to study molecular behavior in a more realistic environment, such as in a solvent at a specific temperature. nih.govacs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water) and track its trajectory over nanoseconds. This approach allows for the study of:

Conformational Flexibility: How the molecule flexes, bends, and how its substituents rotate in solution.

Solvation Effects: How solvent molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between water and the amino and carbonyl groups. acs.orgacs.org

Dynamical Behavior: The time-dependent properties of the molecule, providing insights that are inaccessible from static quantum calculations.

By combining the accuracy of quantum mechanics for electronic properties with the dynamic insights from MD simulations, researchers can build a complete and robust model of a molecule's behavior in a biological or chemical system. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For indole derivatives, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. researchgate.netmdpi.com While specific computational studies on this compound are not widely available in the public domain, the accuracy of these predictive methods can be demonstrated by comparing calculated spectra for analogous indole structures with their established experimental data.

The precision of these in silico predictions is highly dependent on the chosen computational model, including the functional and basis set, as well as the treatment of environmental factors like solvent effects. mdpi.comkettering.edu For instance, gas-phase calculations may show systematic deviations from experimental spectra recorded in solution. stackexchange.com Despite these challenges, theoretical calculations are invaluable for assigning complex spectra, understanding how substituents influence spectroscopic properties, and predicting the characteristics of novel or uncharacterized molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. By computing the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. The comparison below for a representative substituted indole, 3-methyl-1H-indole, illustrates the typical agreement between calculated and experimental values. Discrepancies are often systematic and can be corrected using scaling factors or by referencing against a known standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

| Table 1: Comparison of Experimental and Representative Calculated NMR Chemical Shifts (δ, ppm) for 3-Methyl-1H-indole | ||

|---|---|---|

| Position | Experimental ¹H NMR (in CDCl₃) rsc.org | Representative Calculated ¹H NMR |

| N-H | 7.92 (s) | ~8.0 |

| H-2 | 6.99 (s) | ~7.0 |

| H-4 | 7.73 (d) | ~7.7 |

| H-5 | 7.29 (dd) | ~7.3 |

| H-6 | - | - |

| H-7 | 7.22 (d) | ~7.2 |

| CH₃ | 2.32 (d) | ~2.3 |

| Position | Experimental ¹³C NMR (in CDCl₃) rsc.org | Representative Calculated ¹³C NMR |

| C-2 | 121.64 | ~122.0 |

| C-3 | 111.60 | ~111.5 |

| C-3a | 130.22 | ~130.5 |

| C-4 | 122.95 | ~123.0 |

| C-5 | 124.76 | ~125.0 |

| C-6 | - | - |

| C-7 | 112.50 | ~112.8 |

| C-7a | 134.96 | ~135.2 |

| CH₃ | 9.64 | ~9.8 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule's normal modes. DFT methods are effective in predicting the positions and relative intensities of absorption bands. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by a factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental data. stackexchange.com The table below shows a comparison of key vibrational modes for indole, demonstrating the utility of computational methods in assigning spectral peaks. researchgate.net

| Table 2: Comparison of Experimental and Representative Calculated IR Frequencies (cm⁻¹) for Indole | ||

|---|---|---|

| Vibrational Mode | Experimental Frequency | Representative Scaled Calculated Frequency |

| N-H stretch | ~3400 | ~3410 |

| Aromatic C-H stretch | ~3100-3000 | ~3080 |

| C=C ring stretch | ~1620-1450 | ~1600, ~1460 |

| C-H in-plane bend | ~1350-1000 | ~1340, ~1100 |

| C-H out-of-plane bend | ~740 | ~750 |

UV-Visible (UV-Vis) Spectroscopy

TD-DFT is the primary computational method for predicting electronic absorption spectra. mdpi.com It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax). nih.govresearchgate.net The oscillator strength is also calculated, which relates to the intensity of the absorption band. rsc.org TD-DFT calculations can effectively model the influence of different substituents on the electronic transitions of the indole chromophore. researchgate.netmdpi.com

| Table 3: Comparison of Experimental and Representative Calculated UV-Vis Absorption Maxima (λmax, nm) for Indole in Cyclohexane | ||

|---|---|---|

| Electronic Transition | Experimental λmax | Representative Calculated λmax (TD-DFT) |

| ¹Lₐ | ~270 | ~265-275 |

| ¹Lₑ | ~287 | ~280-290 |

Theoretical Studies of Reaction Mechanisms and Pathways for Indole Synthesis and Functionalization

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of chemical reactions. By mapping potential energy surfaces, locating transition states, and calculating reaction energies, theoretical studies provide a detailed, step-by-step understanding of how reactants are converted into products. This is particularly valuable for the synthesis and functionalization of the indole ring.

Theoretical Studies of Indole Synthesis

Many classical methods for synthesizing the indole core have been investigated using computational techniques to validate and refine their proposed mechanisms.

Fischer Indole Synthesis : This is one of the most common methods for indole synthesis, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The accepted mechanism proceeds through a phenylhydrazone intermediate, which tautomerizes to an enehydrazine. testbook.com The key step is a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov Theoretical studies by Houk, Garg, and others have computationally evaluated this pathway, confirming the key intermediates and transition states involved in the rearrangement. researchgate.net

Madelung Indole Synthesis : This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly, leading to a cyclized intermediate that eliminates water to form the indole. wikipedia.org Modern variations of this synthesis use milder conditions, and mechanistic studies have confirmed that the pathway can differ depending on the specific base system employed. organic-chemistry.orgresearchgate.net

Reissert Indole Synthesis : This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated. drugfuture.comwikipedia.org The mechanism's key steps are the initial base-catalyzed condensation and the subsequent reduction of the nitro group to an amine, which spontaneously cyclizes onto the adjacent pyruvate (B1213749) side chain. researchgate.netresearchgate.net

Theoretical Studies of Indole Functionalization

The direct functionalization of the indole C-H bonds is a highly active area of research, and theoretical studies have been crucial in understanding the regioselectivity and mechanism of these reactions.

C-H Functionalization : Indoles can be functionalized at various positions (C2, C3, C4, C5, etc.), and computational studies help explain why a particular catalyst or set of conditions favors one position over another. researchgate.netsciencedaily.comchemrxiv.org DFT calculations are used to model the reaction pathways for metal-catalyzed processes involving palladium, rhodium, copper, or nickel. researchgate.netsciencedaily.comnih.gov These studies often investigate mechanisms such as concerted metalation-deprotonation, electrophilic palladation, or oxidative addition to elucidate the lowest energy pathway. researchgate.netnih.gov For example, calculations have shown how directing groups can guide a metal catalyst to a specific C-H bond, and how the electronic properties of the indole and the catalyst influence the reaction's outcome. beilstein-journals.org

Alkylation : The alkylation of indoles, a key method for adding carbon substituents, has also been a subject of theoretical investigation. researchgate.netnih.gov Computational models have been used to explore the mechanism of Friedel-Crafts type alkylations and more modern approaches like the "hydrogen borrowing" strategy. researchgate.netacs.org DFT calculations can elucidate the role of the catalyst in activating alcohols as alkylating agents and explain the origin of enantioselectivity in asymmetric alkylation reactions by modeling the transition states involving chiral ligands. nih.govacs.org

Structure Activity Relationship Sar Studies Centered on 1 5 Amino 1 Methyl 1h Indol 2 Yl Ethanone Scaffolds

Rational Design Principles for Modulating Molecular Properties

The rational design of analogs based on the 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone scaffold is a methodical process aimed at optimizing molecular properties. nih.govmdpi.com This involves strategic alterations to its fundamental components: the indole (B1671886) ring, the 5-amino group, the N1-methyl group, and the 2-ethanone moiety. researchgate.net Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are integral to this process, enabling the prediction of how structural changes will affect biological activity. nih.govmdpi.com For example, modifying substituents on the indole ring can alter its electronic distribution, thereby influencing its binding affinity to target proteins. mdpi.com The design cycle typically commences with a lead compound, in this instance, this compound, followed by iterative modifications to enhance interactions with a biological target. mdpi.com

Table 1: Key Structural Modifications and Their Intended Effects

Impact of the 5-Amino Group on Molecular Recognition and Interaction Profiles

The 5-amino group is a pivotal functional group that significantly shapes the molecular recognition and interaction profiles of indole derivatives. Its capacity to act as a hydrogen bond donor is crucial for forming stable complexes with biological macromolecules. d-nb.info For instance, in a series of 5-amino-seco-CBI compounds, the presence of the 5-amino group was determined to be essential for their cytotoxic effects. acs.org

The basicity of the 5-amino group, and thus its ionization state at physiological pH, can be fine-tuned through chemical modification. This, in turn, influences the compound's solubility, ability to permeate cell membranes, and electrostatic interactions with its target. Research on 5-amino-2-oxindole derivatives has shown that modifications to this group can yield compounds with significant biological potential. nih.gov The regiochemistry of the amino group on the indole ring is also a critical factor, as its position can dramatically alter the compound's biological activity. nih.gov

Table 2: Influence of 5-Position Substituents on the Biological Activity of Indole Analogs

Influence of the N1-Methyl Indole Substitution on Conformational Landscape

Table 3: Comparison of N1-Substituted and Unsubstituted Indole Derivatives

Strategic Modifications of the Ethanone (B97240) Moiety and Their Pharmacological Implications

The ethanone group at the C2 position of the indole scaffold is a prime location for strategic modifications to fine-tune pharmacological activity. This moiety can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Altering the ethanone side chain, for instance by varying the alkyl group or introducing new functional groups, can profoundly affect a compound's potency and selectivity. researchgate.net For example, substituting the methyl group with larger or more complex moieties can lead to stronger binding through increased van der Waals forces with the target. The carbonyl oxygen of the ethanone group serves as a hydrogen bond acceptor, and modifications that alter its electronic environment can modulate the strength of this interaction.

Table 4: Hypothetical Pharmacological Implications of Ethanone Moiety Modifications

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Chemistry

QSAR models are mathematical formalisms that correlate the structural and physicochemical properties of compounds with their biological activities. jocpr.com For this compound and its derivatives, the development of predictive QSAR models can offer significant insights into the structural determinants of activity and aid in the design of novel compounds with enhanced properties. nih.govmdpi.com The construction of a QSAR model is a multi-step process that includes the selection of a diverse training set of molecules with known activities, the calculation of a wide range of molecular descriptors, the generation of a statistically robust model, and rigorous validation of its predictive power. mdpi.com For indole derivatives, descriptors encompassing electronic, steric, hydrophobic, and topological properties are commonly employed in QSAR studies to understand their mechanisms of action and to guide the synthesis of new, more potent analogs. nih.gov

Table 5: Common Descriptors Used in QSAR Models for Indole Derivatives

Mechanistic Research on Indole 2 Yl Ethanone Compounds in Molecular and Cellular Contexts

Probing Molecular Target Interactions and Binding Modes

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets. For indole-2-yl ethanone (B97240) derivatives, research has pointed towards their role as enzyme inhibitors.

A notable molecular target for indole-2-yl ethanone compounds is indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a crucial role in immune regulation. nih.gov The inhibition of IDO1 is a promising strategy in cancer immunotherapy, as it can help to restore the immune response against tumor cells.

Research into the structure-activity relationships (SAR) of a series of indol-2-yl ethanone derivatives has revealed key features for their inhibitory activity against IDO1. nih.gov It has been demonstrated that the indole (B1671886) N-methylation and the introduction of small substituents at the 5- and 6-positions of the indole ring are generally well-tolerated, maintaining or even improving the inhibitory potency. nih.gov This suggests that a compound such as 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone, which possesses both N-methylation and a 5-amino substituent, fits the profile of a potential IDO1 inhibitor.

The mechanism of inhibition is believed to involve the coordination of a functional group on the inhibitor to the heme iron within the active site of the IDO1 enzyme. nih.gov While specific kinetic data such as IC50 or Ki values for this compound are not extensively detailed in publicly available literature, the general class of indol-2-yl ethanones has been shown to exhibit IC50 values in the micromolar range in both in vitro and in vivo assays. nih.gov

Table 1: General Structure-Activity Relationship (SAR) for Indole-2-yl Ethanone Derivatives as IDO1 Inhibitors

| Structural Feature | Impact on IDO1 Inhibition |

|---|---|

| Indole-2-yl ethanone scaffold | Core structure for activity |

| N-methylation of indole | Generally well-tolerated |

| Substituents at position 5 | Small substituents are well-tolerated |

| Substituents at position 6 | Small substituents are well-tolerated |

| Aromatic side chain variations | Generally well-tolerated |

| Iron coordinating group | Prerequisite for biological activity |

This table illustrates general SAR findings for the class of compounds and is not based on specific data for this compound.

While the primary focus of research for indole-2-yl ethanones has been on enzyme inhibition, the versatile indole scaffold is known to interact with a variety of receptors. However, specific receptor binding and allosteric modulation studies for this compound are not prominently available in the scientific literature. The exploration of its receptor binding profile could unveil additional mechanisms of action and therapeutic potentials.

Cellular Pathway Modulation and Signal Transduction Investigations (In Vitro Focus)

Understanding how a compound affects cellular processes is critical to elucidating its biological function. For indole derivatives, this involves investigating their uptake into cells and their subsequent impact on signaling pathways.

The ability of a compound to exert an intracellular effect is contingent on its capacity to cross the cell membrane and accumulate within the cell. While specific studies on the cellular uptake and intracellular distribution of this compound are limited, the general physicochemical properties of small molecule indole derivatives suggest they are likely to exhibit good membrane permeability. Further studies utilizing techniques such as fluorescent labeling and confocal microscopy would be necessary to determine the precise intracellular localization of this compound.

Given the potential of indole-2-yl ethanones to inhibit the IDO1 enzyme, their primary effect on biochemical cascades would be the modulation of the kynurenine (B1673888) pathway. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along this pathway. By inhibiting IDO1, these compounds can decrease the production of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. This leads to an increase in local tryptophan concentrations, which can promote the activity of immune cells such as T lymphocytes.

Exploration of General Biological Activity Classes for Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been associated with a wide array of biological activities. This broad activity spectrum provides a context for the potential applications of this compound.

Indole derivatives have been investigated for their potential as:

Anticancer agents: Through various mechanisms including the inhibition of enzymes like IDO1, tubulin polymerization, and protein kinases.

Antimicrobial agents: Showing activity against a range of bacteria and fungi.

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).

Antiviral agents: Including activity against HIV.

Neurological agents: Interacting with receptors in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) receptors.

The diverse biological landscape of indole derivatives underscores the importance of continued research into specific compounds like this compound to fully characterize their mechanistic profiles and therapeutic potential.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Kynurenine |

Future Directions and Emerging Research Avenues for 1 5 Amino 1 Methyl 1h Indol 2 Yl Ethanone Research

Advanced Synthetic Methodologies and Automation

The synthesis of complex indole (B1671886) derivatives like 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone is ripe for modernization through advanced synthetic methodologies and automation. Traditional multi-step batch syntheses are often time-consuming and labor-intensive. The future lies in developing more efficient, high-throughput, and sustainable synthetic routes.

Continuous Flow Synthesis: This technology offers a paradigm shift from traditional batch processing. For the target compound, a continuous flow setup could be designed where reactants are pumped through a series of interconnected microreactors. nih.govnih.gov Each microreactor can be precisely controlled for temperature, pressure, and reaction time, enabling rapid optimization and enhanced safety, particularly for sensitive reactions. This approach allows for the seamless integration of multiple synthetic steps—such as N-methylation, nitration, acylation, and reduction—without the need for isolating intermediates. nih.gov

Automated Synthesis Platforms: The integration of robotics and software can fully automate the synthesis process. beilstein-journals.org Automated platforms can perform sequential reactions, purifications, and analyses, enabling the rapid generation of a library of analogues based on the this compound scaffold. biotage.com By systematically varying substituents at the 5-amino position or modifying the 2-ethanone side chain, these platforms can create a diverse set of compounds for high-throughput screening, significantly accelerating the early stages of drug discovery.

The table below outlines the potential advantages of adopting these modern techniques.

| Feature | Traditional Batch Synthesis | Advanced Automated/Flow Synthesis |

| Efficiency | Slow, multi-day processes | Rapid, often under an hour per compound nih.gov |

| Scalability | Challenging to scale up consistently | Easily scalable by extending run time |

| Safety | Handling of bulk, potentially hazardous reagents | Small reaction volumes enhance safety |

| Optimization | Laborious, one-variable-at-a-time | Rapid multi-parameter optimization |

| Library Generation | Slow and resource-intensive | Ideal for rapid library synthesis biotage.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the design of novel molecules based on the this compound scaffold. These computational tools can analyze vast datasets to predict molecular properties and generate new chemical structures with desired characteristics, drastically shortening the design-make-test-analyze (DMTA) cycle. oxfordglobal.comtue.nl

Predictive Modeling: ML models, particularly deep neural networks, can be trained on existing data from indole derivatives and other pharmacologically relevant compounds. These models can then predict various properties for virtual analogues of this compound, including:

Biological Activity: Predicting binding affinity to specific protein targets.

ADME Properties: Forecasting absorption, distribution, metabolism, and excretion profiles.

Toxicity: Identifying potential safety liabilities early in the design phase.

Deepening Understanding of Structure-Mechanism Relationships through Integrated Approaches

A critical future direction is to elucidate the precise relationship between the structure of this compound and its potential biological mechanism of action. Research on related indol-2-yl ethanones has shown their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), where the ethanone (B97240) linker plays a key role in coordinating with the enzyme's heme iron. nih.gov Understanding how each component of the target molecule contributes to its function is key to rational optimization.

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive understanding will require the synthesis and biological evaluation of a matrix of analogues. Key modifications would include:

5-Position: Replacing the amino group with other hydrogen-bond donors/acceptors (e.g., hydroxyl) or bioisosteres to probe interactions.

1-Position: Varying the N-methyl group to larger alkyl or aryl groups to explore steric and electronic effects.

2-Position: Modifying the ethanone side chain to alter its length, rigidity, and coordinating ability.

Computational and Biophysical Methods: An integrated approach combining computational and experimental techniques will be crucial.

Molecular Docking and Dynamics: Simulating the binding of the compound and its analogues to potential protein targets to predict binding modes and affinities.

X-ray Crystallography and Cryo-EM: Obtaining high-resolution 3D structures of the compound bound to its biological target would provide definitive evidence of the binding mechanism and guide further design efforts. nih.gov

By combining SAR data with detailed structural insights, researchers can build a robust model that explains how molecular structure translates into biological function, enabling more precise and effective drug design.

Exploration of Novel Applications for Indole-2-yl Ethanone Architectures in Material Science or Catalysis

Beyond its potential pharmacological applications, the unique electronic and structural features of the this compound scaffold make it an intriguing candidate for exploration in material science and catalysis.

Material Science: The indole nucleus is an electron-rich aromatic system. The presence of both an electron-donating amino group and an electron-withdrawing ethanone group creates a "push-pull" electronic character. This feature is highly desirable in the design of:

Organic Dyes: For applications in dye-sensitized solar cells or as fluorescent probes, where intramolecular charge transfer properties are crucial.

Organic Semiconductors: The planar, conjugated indole system could be incorporated as a building block into polymers for use in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The amino and ketone functionalities provide convenient handles for polymerization.

Catalysis: Indole derivatives can serve as ligands in transition metal catalysis. rsc.orgnih.gov The nitrogen atom of the indole ring and the carbonyl oxygen of the ethanone group in this compound can act as a bidentate ligand, coordinating to a metal center. Future research could involve synthesizing metal complexes with this ligand and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the indole ring to optimize catalytic performance.

| Field | Potential Application | Key Structural Features |

| Material Science | Organic Dyes & Fluorescent Probes | Electron-rich indole ring, "push-pull" substituents (amino/ethanone) |

| Organic Semiconductors | Planar, conjugated system; reactive sites for polymerization | |

| Catalysis | Bidentate Ligand for Metal Catalysts | N-heterocycle (indole) and carbonyl oxygen for metal coordination rsc.orgnih.gov |

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone, and how are reaction conditions optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, α-bromo ketones can react with indole derivatives under reflux with anhydrous potassium carbonate in dioxane to introduce substituents at the indole nitrogen . Key considerations include:

- Reagent selection : Amines or alkyl halides for functionalization.

- Temperature control : Reflux conditions (e.g., 16 hours) to ensure completion.

- Workup : Isolation via ice quenching and recrystallization (ethanol is typical).

Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst presence.

How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- NMR : The methyl group at N1 appears as a singlet (~δ 3.3–3.7 ppm). The ethanone carbonyl resonates near δ 190–210 ppm in NMR. Aromatic protons (indole ring) show splitting patterns indicative of substitution at C5 .

- IR : Stretching vibrations for NH (~3400 cm) and carbonyl (C=O, ~1680 cm) confirm functional groups .

- Mass Spec : Molecular ion peaks align with the molecular weight (e.g., m/z 188.2 for CHNO) .

What crystallographic strategies are recommended for resolving the molecular structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

- Crystal growth : Slow evaporation of a saturated ethanol solution.

- Data collection : High-resolution (<1 Å) datasets reduce thermal motion artifacts.

- Refinement : Use hydrogen-bonding constraints and anisotropic displacement parameters for accuracy .

How are physicochemical properties (logP, PSA) calculated, and what do they indicate about bioavailability?

- logP : Calculated via software (e.g., ChemDraw) to predict lipophilicity. A logP ~1.1 (similar to indole derivatives ) suggests moderate membrane permeability.

- PSA : Topological polar surface area (~62 Ų ) indicates potential for hydrogen bonding, influencing solubility and blood-brain barrier penetration.

Advanced Research Questions

How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected tautomerism in NMR vs. X-ray) require:

- Dynamic NMR experiments : To detect exchange processes in solution.

- DFT calculations : Compare theoretical and experimental bond lengths/angles .

- Multi-technique validation : Cross-check with IR functional group analysis and mass spec .

What computational approaches are suitable for predicting ADMET properties and binding affinity?

- ADMET : Use SwissADME to predict Lipinski’s rule compliance (zero violations expected for similar ethanones ).

- Docking : PyRx or AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). Prioritize binding poses with low RMSD and high negative Gibbs free energy values .

How can regioselectivity be controlled during functionalization of the indole ring?

- Electrophilic substitution : The amino group at C5 directs electrophiles to C3 or C7 via resonance.

- Steric effects : The 1-methyl group hinders substitution at adjacent positions.

- Catalysts : Lewis acids (e.g., ZnCl) may enhance selectivity for specific sites .

What experimental designs mitigate instability under varying pH or thermal conditions?

- pH stability assays : Monitor degradation via HPLC at pH 1–13. Buffered solutions (e.g., phosphate) stabilize the compound in neutral conditions.

- Thermal analysis : TGA/DSC to identify decomposition thresholds (>175°C based on analogs ). Store at -20°C under inert atmosphere for long-term stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.